Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The presence of bromophenyl and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of aminopyrazoles with various reagents. Common methods include:
- Condensation with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .
- Reactions of acyclic reagents have also been developed to efficiently produce these compounds with high yields .
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
- Substitution Reactions: The compound can undergo substitution reactions with various nucleophiles, exploiting the activity of groups linked to the ring carbon and nitrogen atoms .
- Oxidation and Reduction: The presence of bromophenyl and trifluoromethyl groups allows for selective oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
- Nucleophiles: Used in substitution reactions to introduce different functional groups.
- Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.
Major Products:
- Substituted Derivatives: Formed through substitution reactions.
- Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.
Scientific Research Applications
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has been studied for various scientific research applications, including:
- Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agent .
- Biological Studies: Used as a tool to study enzyme inhibition, particularly carboxylesterase and translocator protein inhibition .
- Chemical Research: Employed in the synthesis of novel heterocyclic compounds and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine scaffold .
- Indiplon: Another sedative agent with a related structure .
- Ocinaplon: Identified as an anxiolytic agent with a similar core structure .
Uniqueness: Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to the presence of both bromophenyl and trifluoromethyl groups, which enhance its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H11BrF3N3O2 |
---|---|
Molecular Weight |
414.18 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C16H11BrF3N3O2/c1-2-25-15(24)12-8-14-21-11(9-3-5-10(17)6-4-9)7-13(16(18,19)20)23(14)22-12/h3-8H,2H2,1H3 |
InChI Key |
OSNCTYXJVYMZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
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